Methyl 2-(1-methylcyclopropyl)acetate
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Overview
Description
Methyl 2-(1-methylcyclopropyl)acetate is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a colorless liquid with a characteristic odor and is used in various chemical applications. This compound is known for its unique structure, which includes a cyclopropyl ring, making it an interesting subject for chemical research and industrial applications.
Mechanism of Action
Target of Action
Methyl 2-(1-methylcyclopropyl)acetate is a chemical compound with the formula C7H12O2
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors like temperature, pH, and the presence of other molecules or ions in the environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 2-(1-methylcyclopropyl)acetate are not well-studied. It is known that esters like this compound can interact with various enzymes and proteins in the body. For instance, esters can be hydrolyzed by esterases, a type of enzyme that breaks down esters into their constituent alcohol and carboxylic acid . This interaction is crucial for the metabolism of this compound in the body.
Cellular Effects
For example, they can affect gene expression and cellular metabolism by serving as precursors for the synthesis of other bioactive compounds
Temporal Effects in Laboratory Settings
It is known that esters like this compound can undergo hydrolysis over time, especially in the presence of esterases . This can lead to changes in the compound’s effects on cellular function over time.
Dosage Effects in Animal Models
It is known that the effects of esters can vary with dosage For instance, at high doses, some esters can have toxic or adverse effects
Metabolic Pathways
It is known that esters like this compound can be metabolized through hydrolysis, a reaction catalyzed by esterases . This reaction results in the formation of an alcohol and a carboxylic acid, which can further participate in various metabolic pathways.
Transport and Distribution
It is known that small, lipophilic compounds like esters can easily cross cell membranes and distribute throughout the body
Subcellular Localization
Small, lipophilic compounds like esters can easily cross cell membranes and may localize in various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(1-methylcyclopropyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(1-methylcyclopropyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-methylcyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: 2-(1-methylcyclopropyl)acetic acid.
Reduction: 2-(1-methylcyclopropyl)ethanol.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 2-(1-methylcyclopropyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: this compound is used in the production of fragrances and flavorings due to its pleasant odor.
Comparison with Similar Compounds
- 2-(1-methylcyclopropyl)acetic acid
- 2-(1-methylcyclopropyl)ethanol
- Cyclopropaneacetic acid
Comparison: Methyl 2-(1-methylcyclopropyl)acetate is unique due to its ester functional group, which imparts different chemical properties compared to its acid and alcohol counterparts. The ester group makes it more suitable for certain types of reactions, such as nucleophilic substitution, and gives it distinct physical properties, such as a lower boiling point compared to the corresponding acid .
Properties
IUPAC Name |
methyl 2-(1-methylcyclopropyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(3-4-7)5-6(8)9-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWAQEZLIHKFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56406-01-0 |
Source
|
Record name | methyl 2-(1-methylcyclopropyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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